molecular formula C12H11NO2 B1504558 1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE

1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE

Cat. No.: B1504558
M. Wt: 201.22 g/mol
InChI Key: CZKBLHCEDVWPRN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the reaction of indole with methyl vinyl ketone in the presence of a base, such as sodium hydride, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives .

Properties

IUPAC Name

1-methyl-3-(2-oxopropylidene)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKBLHCEDVWPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017451
Record name 1-Methyl-3-(2-oxopropylidene)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70351-51-8
Record name 1-Methyl-3-(2-oxopropylidene)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Supercinnamaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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